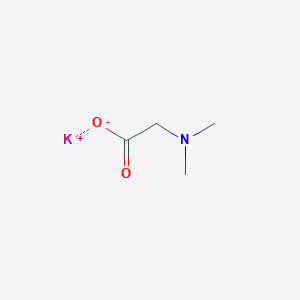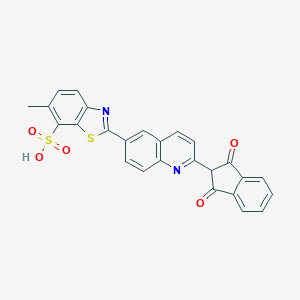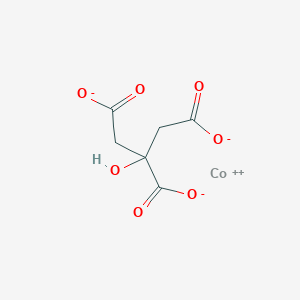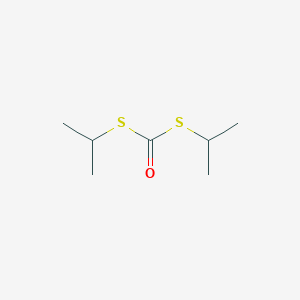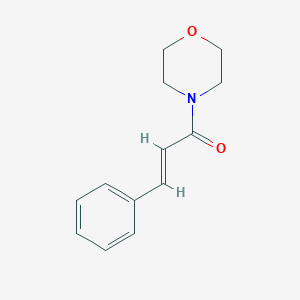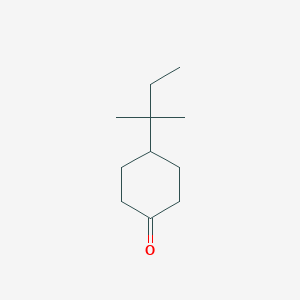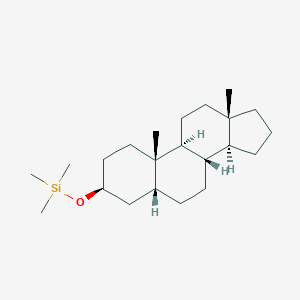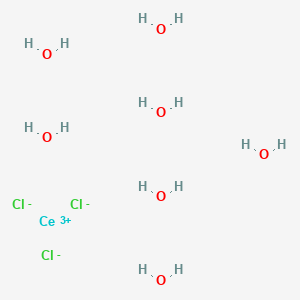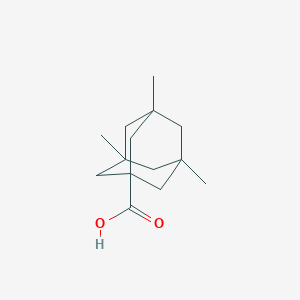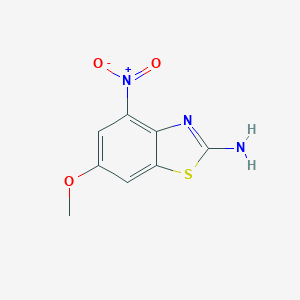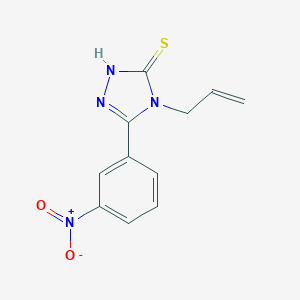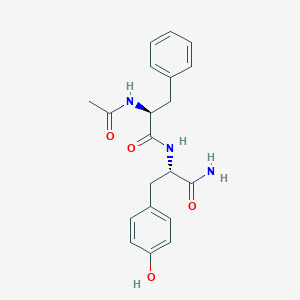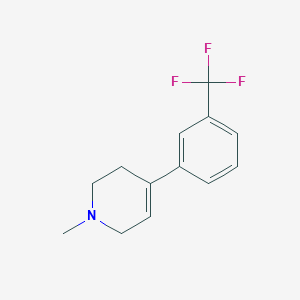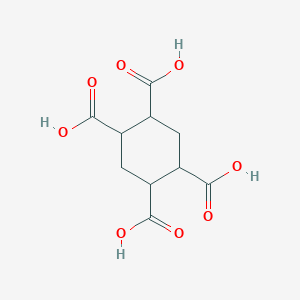
1,2,4,5-Cyclohexanetetracarboxylic Acid
Vue d'ensemble
Description
Molecular Structure Analysis
1,2,4,5-Cyclohexanetetracarboxylic Acid has a cyclohexane centre with two carboxylic anhydrides substituents sitting opposite to each other .Chemical Reactions Analysis
In the context of polyimide synthesis, 1,2,4,5-Cyclohexanetetracarboxylic Acid reacts with amines for polyimides or alternatively with alcohols for polyesters .Physical And Chemical Properties Analysis
1,2,4,5-Cyclohexanetetracarboxylic Acid is a solid at 20°C . It has a molecular weight of 260.20 . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water . The compound has a melting point of 271°C .Applications De Recherche Scientifique
Organic Synthesis Intermediates
Cyclohexane-1,2,4,5-tetracarboxylic acid can be used as an organic synthesis intermediate . It plays a crucial role in the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmaceutical Intermediates
This compound is also used as a pharmaceutical intermediate . It’s involved in the production process of various pharmaceuticals, aiding in the development of new drugs and therapies.
Polyimide Production
Cyclohexane-1,2,4,5-tetracarboxylic acid is used in the synthesis of semi-alicyclic polyimides . These polyimides are known for their good solubilities in common solvents, high optical transparencies in the ultraviolet and visible light regions, and good thermal stability .
Opto-Electronic Fabrication
Alicyclic polyimides derived from this compound have found applications in advanced opto-electronic fabrication . They are used in the production of high-quality displays and in the information industry .
Coordination Chemistry
In coordination chemistry, cyclohexane-1,2,4,5-tetracarboxylic acid has been used to synthesize new coordination polymers . These polymers have potential applications in various fields, including catalysis, magnetism, and luminescence .
Bioavailability Enhancement
Research indicates that this compound can improve the oral bioavailability of insulin . This could potentially lead to new methods for insulin delivery, improving treatment options for diabetes patients .
Safety And Hazards
1,2,4,5-Cyclohexanetetracarboxylic Acid can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .
Propriétés
IUPAC Name |
cyclohexane-1,2,4,5-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h3-6H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKUZKMGJJMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385426 | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,5-Cyclohexanetetracarboxylic Acid | |
CAS RN |
15383-49-0 | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

